

"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Ethoxy-4-fluoro-6hydrazinylpyrimidine

Cat. No.:

B183401

Get Quote

An In-depth Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine**, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Core Physical and Chemical Properties

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a polysubstituted pyrimidine derivative.[1] The strategic placement of its functional groups—an ethoxy group, a fluorine atom, and a hydrazinyl moiety—imparts unique reactivity and makes it a versatile building block for more complex heterocyclic systems.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[1]

Physicochemical Data

The known physical and chemical properties of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine** are summarized in the table below.



Property	Value	Source
CAS Number	166524-66-9	[1][2]
Molecular Formula	C6H9FN4O	[2][3][4]
Molecular Weight	172.16 g/mol	[1][2]
Melting Point	141-143 °C	[5]
Boiling Point	336.807 °C at 760 mmHg (Predicted)	[3]
Density	1.43 g/cm ³	[3]
Flash Point	95.9 °C	[3]
Exact Mass	172.07603909	[2]
LogP	1.07330	[3]
Topological Polar Surface Area	73.1 Ų	[2]

Synthesis and Experimental Protocols

The synthesis of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine** is a multi-step process that highlights key principles of heterocyclic chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) on a difluorinated pyrimidine precursor.

Synthesis of the Precursor: 2-Ethoxy-4,6-difluoropyrimidine

A common pathway to the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starts from 2-ethoxy-4,6-dihydroxypyrimidine.[1] This involves a chlorination step using a reagent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding 2-ethoxy-4,6-dichloropyrimidine.[1] Subsequently, a halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine.[1] This fluorination must be carefully controlled to achieve the desired difluorinated product.[1] An alternative, cost-effective method starts from urea and diethyl sulfate to produce 2-ethoxy-4,6-difluoropyrimidine through a series of steps including cyclization, chlorination, and fluorination.[6]



Final Step: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

The final step involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate. [5]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the title compound is as follows:

- A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.[5]
- To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.[5]
- Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly while maintaining the temperature between 5°C and 10°C with stirring and cooling.[5]
- After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.[5]
- The reaction mixture is then allowed to warm to ambient temperature.[5]
- After a total reaction time of 1 hour, the solid product that has formed is collected by vacuum filtration.[5]
- The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.[5]
- The final product, **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine**, is obtained as a white solid. [5] This protocol yields approximately 79.7 g (80% of theoretical yield).[5]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring.[1] The fluorine atom at the site of attack serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[1]

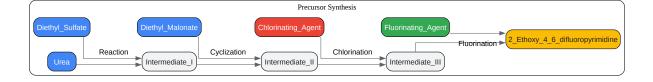


Reactivity and Chemical Behavior

The pyrimidine ring in **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine** is electron-deficient due to the presence of two nitrogen atoms.[1] This characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.[1] The ethoxy, fluoro, and hydrazinyl substituents all influence the reactivity of the molecule. The hydrazinyl group, being a strong nucleophile, is a key site for further chemical modifications, allowing for the construction of various fused heterocyclic systems.

Visualizing the Synthesis

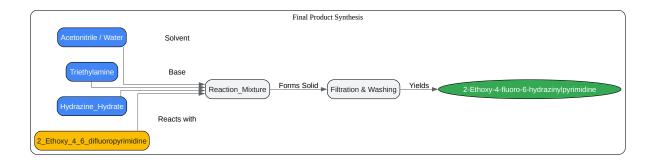
The following diagrams illustrate the logical workflow of the synthesis of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine**.



Click to download full resolution via product page

Figure 1: Synthesis of the precursor, 2-Ethoxy-4,6-difluoropyrimidine.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | 166524-66-9 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine | CAS#:166524-66-9 | Chemsrc [chemsrc.com]
- 4. musechem.com [musechem.com]
- 5. prepchem.com [prepchem.com]
- 6. CN111303045A Production process of 2-ethoxy-4, 6-difluoropyrimidine Google Patents [patents.google.com]







 To cite this document: BenchChem. ["2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183401#2-ethoxy-4-fluoro-6-hydrazinylpyrimidinephysical-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com